molecular formula C9H10F2N2O3 B13701676 Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate

Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate

Cat. No.: B13701676
M. Wt: 232.18 g/mol
InChI Key: MPHTXCCYJWFRFS-UHFFFAOYSA-N
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Description

Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate is a fluorinated pyrimidine derivative. This compound is of interest due to its unique chemical structure, which includes both fluorine atoms and a hydroxyl group, making it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate typically involves the reaction of ethyl 4-hydroxypyrimidine-5-carboxylate with 1,1-difluoroethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ethyl 2-(1,1-difluoroethyl)-4-oxopyrimidine-5-carboxylate, while reduction may produce ethyl 2-(1,1-difluoroethyl)-4-aminopyrimidine-5-carboxylate.

Scientific Research Applications

Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate can be compared with other fluorinated pyrimidine derivatives, such as:

    Ethyl 2-(1,1-Difluoroethyl)-4-methylpyrimidine-5-carboxylate: This compound lacks the hydroxyl group, which may affect its reactivity and biological activity.

    Ethyl 2-(1,1-Difluoroethyl)-4-aminopyrimidine-5-carboxylate: The presence of an amino group instead of a hydroxyl group can lead to different chemical and biological properties.

The uniqueness of this compound lies in its combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C9H10F2N2O3

Molecular Weight

232.18 g/mol

IUPAC Name

ethyl 2-(1,1-difluoroethyl)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C9H10F2N2O3/c1-3-16-7(15)5-4-12-8(9(2,10)11)13-6(5)14/h4H,3H2,1-2H3,(H,12,13,14)

InChI Key

MPHTXCCYJWFRFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)C(C)(F)F

Origin of Product

United States

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